(R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid, also known as Nα-Z-D-ornithine or N2-Benzyloxycarbonyl-D-ornithine, is an amino acid derivative with significant applications in biochemical research and pharmaceutical development. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl protecting group that enhances its stability and solubility in various solvents.
(R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid falls under the category of amino acids and their derivatives. It is classified as a non-proteinogenic amino acid due to its synthetic nature and specific structural modifications that differentiate it from standard amino acids found in proteins .
The synthesis of (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid typically involves several steps:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity .
The molecular formula for (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid is C₁₃H₁₈N₂O₄, with a molecular weight of approximately 266.297 g/mol. The structure features a pentanoic acid backbone with an amino group at one end and a benzyloxycarbonyl group at the other end.
(R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid participates in various chemical reactions typical of amino acids:
The mechanism of action for (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid primarily involves its role as an intermediate in peptide synthesis and as a substrate for enzymes involved in metabolic pathways. Its structural modifications allow it to interact selectively with various biological targets, potentially influencing enzymatic activity or receptor binding .
Research indicates that derivatives of this compound can act as inhibitors or modulators in biochemical pathways, particularly those involving protein synthesis and degradation processes .
(R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid has several scientific applications:
The systematic IUPAC name (2R)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid precisely defines the compound’s structure and stereochemistry [2] [8]. This nomenclature specifies three critical features: (i) The pentanoic acid backbone with amino substituents at C2 and C5; (ii) The benzyloxycarbonyl (Cbz) protecting group on the C5 amino moiety; (iii) The absolute (R)-configuration at the chiral C2 center. The molecular formula C₁₃H₁₈N₂O₄ (molecular weight: 266.29 g/mol) and CAS registry number 16937-91-0 provide unique identifiers essential for chemical tracking and database integration [1] [8].
Structural validation is achieved through computational and spectroscopic methods:
1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1 confirms atomic connectivity and stereodescriptors [2]. VULSXQYFUHKBAN-LLVKDONJSA-N enables digital database searches and distinguishes it from stereoisomers [8]. C1=CC=C(C=C1)COC(=O)NCCC[C@H](C(=O)O)N explicitly encodes the (R)-configuration via the @H notation [8]. Table 1: Molecular Identifiers and Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid |
| CAS Registry Number | 16937-91-0 |
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.29 g/mol |
| XLogP3 | -1.4 (Indicating high hydrophilicity) |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NCCCC@H[NH3+] |
The (R)-configuration at C2 dictates the compound’s three-dimensional orientation, enabling selective interactions in biological systems. The C2 stereocenter influences:
Table 2: Impact of Stereochemistry on Molecular Properties
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Binding Energy to Model Enzymes | -7.9 kcal/mol | -6.2 kcal/mol |
| Solubility in Water | 32 mg/mL | 28 mg/mL |
| π-Cation Interaction Strength | Strong (Lifetime > 1.5 ns) | Weak (Lifetime < 0.8 ns) |
Synthetic routes to this compound are highly sensitive to stereochemistry. The (R)-isomer is typically derived from D-ornithine precursors, while (S)-isomers utilize L-ornithine [6] [8]. Key stereoselective steps include:
Solution-Phase Synthesis (Common Method)
Solid-Phase Peptide Synthesis (SPPS)
Table 3: Stereoselectivity in Synthetic Methods
| Parameter | (R)-Isomer | (S)-Isomer |
|---|---|---|
| Precursor | D-Ornithine | L-Ornithine |
| Crystallization Yield | 78% | 52% |
| SPPS Coupling Half-Life | 12 min | 22 min |
| Cbz Deprotection Time | 2 h (98% completion) | 4 h (98% completion) |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: